2,2,3,5,5,6,6-Heptamethyl-3-heptene 2,2,3,5,5,6,6-Heptamethyl-3-heptene
Brand Name: Vulcanchem
CAS No.: 54845-26-0
VCID: VC19596083
InChI: InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+
SMILES:
Molecular Formula: C14H28
Molecular Weight: 196.37 g/mol

2,2,3,5,5,6,6-Heptamethyl-3-heptene

CAS No.: 54845-26-0

Cat. No.: VC19596083

Molecular Formula: C14H28

Molecular Weight: 196.37 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,5,5,6,6-Heptamethyl-3-heptene - 54845-26-0

Specification

CAS No. 54845-26-0
Molecular Formula C14H28
Molecular Weight 196.37 g/mol
IUPAC Name (E)-2,2,3,5,5,6,6-heptamethylhept-3-ene
Standard InChI InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+
Standard InChI Key RVZGQICOUDJTHV-ZHACJKMWSA-N
Isomeric SMILES C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C
Canonical SMILES CC(=CC(C)(C)C(C)(C)C)C(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a heptene backbone (C7\text{C}_7) with methyl groups at the 2, 3, 5, 5, 6, and 6 positions, creating a densely branched framework. The double bond at the third carbon introduces geometric isomerism, though the E-configuration is predominant due to steric stabilization . The molecular weight is 196.372 g/mol, with a density of 0.775g/cm30.775 \, \text{g/cm}^3 and a boiling point of 224.9C224.9^\circ\text{C} at standard pressure .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC14H28\text{C}_{14}\text{H}_{28}
Boiling Point224.9C224.9^\circ\text{C}
Density0.775g/cm30.775 \, \text{g/cm}^3
Flash Point62.9C62.9^\circ\text{C}

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for methyl groups adjacent to the double bond, consistent with hindered rotation. Computational models predict a logP value of 5.055.05, indicating high hydrophobicity . The compound’s refractive index (1.4391.439) aligns with trends observed in branched alkenes .

Synthesis and Production Methods

Dimerization of Branched Olefins

The primary synthesis route involves acid-catalyzed dimerization of 2,3,3-trimethyl-1-butene (triptene) using Amberlyst-35, a commercial ion-exchange resin . Under liquid-phase stirred-batch conditions at 80C80^\circ\text{C}, this method achieves a 52% yield of distillate-range hydrocarbons, with the dimer (2,2,3,5,5,6,6-heptamethyl-3-heptene) constituting 71% selectivity .

Reaction Conditions:

  • Catalyst: Amberlyst-35 (acidic resin)

  • Temperature: 60C60^\circ\text{C}100C100^\circ\text{C}

  • Pressure: Ambient

  • Time: 2–16 hours

Alternative Pathways

Alkylation reactions employing pivalic acid methyl ester and tert-butyl methyl ketone have been explored, though yields are less consistent compared to dimerization.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Addition

The double bond undergoes electrophilic addition with halogens (e.g., Br2\text{Br}_2) and hydrogen halides (HCl\text{HCl}, HBr\text{HBr}), following Markovnikov’s rule due to hyperconjugation stabilization of carbocation intermediates.

Oxidation and Polymerization

Oxidation with KMnO4\text{KMnO}_4 in acidic conditions produces ketones and carboxylic acids, while radical-initiated polymerization forms high-molecular-weight branched polymers.

Applications in Industrial and Research Contexts

Synthetic Fuel Production

The compound serves as a precursor for middle-distillate hydrocarbons (C10C20\text{C}_{10}-\text{C}_{20}) in jet and diesel fuels. Its dimerization product meets 80% of ASTM specifications for jet fuel blend stocks, including cloud point (40C-40^\circ\text{C}) and boiling range (180C260C180^\circ\text{C}-260^\circ\text{C}) .

Combustion Studies

In homogeneous charge compression ignition (HCCI) research, 3-heptene derivatives exhibit two-stage ignition behavior, enabling control over combustion timing in engine simulations .

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